DL-Cysteine-3,3-d2
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Overview
Description
Cysteine-3,3-d2 is a deuterated form of cysteine, an amino acid that contains sulfur. The deuterium atoms replace the hydrogen atoms at the 3,3 positions of the cysteine molecule. This isotopic labeling is often used in scientific research to study metabolic pathways and protein structures due to its stability and distinguishable mass.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cysteine-3,3-d2 typically involves the incorporation of deuterium into the cysteine molecule. One common method is the exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O). The reaction conditions often require a catalyst and controlled temperature to ensure the selective incorporation of deuterium at the desired positions .
Industrial Production Methods
Industrial production of Cysteine-3,3-d2 follows similar principles but on a larger scale. The process involves the use of deuterium gas or deuterium oxide in reactors designed to handle isotopic exchange reactions. The purity of the final product is crucial, and therefore, extensive purification steps are employed to achieve high isotopic purity .
Chemical Reactions Analysis
Types of Reactions
Cysteine-3,3-d2 undergoes various chemical reactions similar to non-deuterated cysteine. These include:
Reduction: The disulfide bond in cystine-3,3-d2 can be reduced back to cysteine-3,3-d2.
Substitution: Cysteine-3,3-d2 can participate in nucleophilic substitution reactions, where the thiol group reacts with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Reducing agents such as dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Electrophiles like iodoacetamide or iodoacetic acid in the presence of a base.
Major Products
Oxidation: Cystine-3,3-d2
Reduction: Cysteine-3,3-d2
Substitution: Carboxymethylated or carboxyamidomethylated cysteine-3,3-d2.
Scientific Research Applications
Cysteine-3,3-d2 is widely used in various fields of scientific research:
Mechanism of Action
Cysteine-3,3-d2 exerts its effects primarily through its involvement in redox reactions and as a building block for proteins. The deuterium atoms provide stability and allow for precise tracking in metabolic studies. The compound participates in the synthesis of glutathione, a crucial antioxidant, and in the formation of disulfide bonds in proteins, which are essential for maintaining protein structure and function .
Comparison with Similar Compounds
Similar Compounds
L-Cysteine-13C3,15N: Another isotopically labeled form of cysteine used in metabolic studies.
L-Cysteine-1-13C: Used for similar purposes but with different isotopic labeling.
Sodium L-lactate-3,3,3-d3: A deuterated form of lactate used in metabolic studies.
Uniqueness
Cysteine-3,3-d2 is unique due to its specific deuterium labeling, which provides distinct advantages in NMR spectroscopy and mass spectrometry. The stability and distinguishable mass of deuterium make it an invaluable tool for studying complex biological systems and metabolic pathways .
Properties
Molecular Formula |
C3H7NO2S |
---|---|
Molecular Weight |
123.17 g/mol |
IUPAC Name |
2-amino-3,3-dideuterio-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C3H7NO2S/c4-2(1-7)3(5)6/h2,7H,1,4H2,(H,5,6)/i1D2 |
InChI Key |
XUJNEKJLAYXESH-DICFDUPASA-N |
Isomeric SMILES |
[2H]C([2H])(C(C(=O)O)N)S |
Canonical SMILES |
C(C(C(=O)O)N)S |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.